Methyl 4-amino-5-fluoro-2-methoxybenzoate

Description

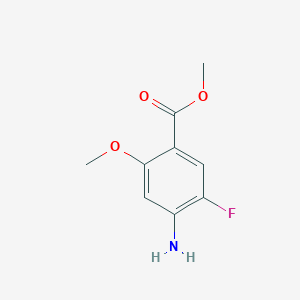

Methyl 4-amino-5-fluoro-2-methoxybenzoate is a substituted benzoate ester featuring amino (-NH₂), fluoro (-F), and methoxy (-OCH₃) groups at positions 4, 5, and 2 of the aromatic ring, respectively.

Properties

IUPAC Name |

methyl 4-amino-5-fluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZZYLBPWYNXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-fluoro-2-methoxybenzoate typically involves the esterification of 4-amino-5-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-fluoro-2-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine, and the reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.

Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include halogenated derivatives of the original compound.

Oxidation Reactions: Products include quinones or other oxidized forms.

Reduction Reactions: Products include reduced forms such as amines.

Scientific Research Applications

Methyl 4-amino-5-fluoro-2-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance the compound’s binding affinity to these targets, while the amino and methoxy groups can influence its reactivity and stability. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Structural and Molecular Comparisons

Key Research Findings

Positional Isomerism: The amino group’s location (position 4 vs. 5) impacts hydrogen-bonding capacity and solubility. For instance, Methyl 5-amino-2-fluoro-4-methoxybenzoate may exhibit higher crystallinity due to symmetric substituent arrangement .

Functional Group Effects :

- Fluoro vs. Ethylthio : Fluorine’s electronegativity enhances metabolic stability, whereas ethylthio improves lipophilicity, favoring membrane penetration .

- Ester vs. Nitrile : Esters are hydrolytically labile, making them suitable prodrugs, while nitriles are stable and reactive in heterocycle synthesis .

Applications :

- Sulfonylurea derivatives (e.g., metsulfuron methyl ester) highlight the importance of appended heterocycles in agrochemical activity, a feature absent in the target compound .

- Halogenated analogs (e.g., iodo/trifluoromethyl derivatives) are prioritized in drug discovery for their enhanced binding and stability .

Biological Activity

Methyl 4-amino-5-fluoro-2-methoxybenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₁₀FNO₃

Molecular Weight: 199.18 g/mol

IUPAC Name: this compound

The compound features a methoxy group and a fluorine atom attached to a benzoate structure, which significantly influences its reactivity and biological interactions. The amino group at position 4 enhances its potential as a pharmacological agent by increasing binding affinity to various biomolecules.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom is known to enhance binding affinity, while the amino and methoxy groups contribute to its stability and reactivity. Research indicates that this compound may act as an inhibitor of certain enzymes involved in DNA replication and repair, particularly topoisomerases, which are vital for bacterial growth and survival .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. In biochemical assays, this compound demonstrated effective inhibition of bacterial growth with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 4 |

| K. pneumoniae | 8 |

| Pseudomonas aeruginosa | 32 |

This table summarizes the MIC values indicating the effectiveness of this compound against various bacterial strains.

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy in clinical settings:

- Study on E. coli Resistance : A study focused on the resistance patterns of E. coli revealed that this compound retained activity even against strains with efflux pump mutations, suggesting its potential utility in treating resistant infections .

- Topoisomerase Inhibition : In vitro assays demonstrated that the compound effectively inhibited bacterial topoisomerases, crucial for DNA replication. The inhibition was quantified using IC50 values, showing a competitive advantage over traditional fluoroquinolones in specific contexts .

Potential Applications

This compound is being investigated for several applications:

- Pharmaceutical Development : Its properties make it a candidate for developing new antimicrobial agents targeting resistant bacterial strains.

- Biochemical Research : The compound serves as a useful tool in studying enzyme mechanisms related to DNA processes.

- Industrial Uses : It may also find applications in the synthesis of dyes and agrochemicals due to its reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.